molecular formula C12H19ClN2O B6165439 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride CAS No. 1588438-93-0

4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride

Cat. No.: B6165439
CAS No.: 1588438-93-0
M. Wt: 242.74 g/mol
InChI Key: AHLNAFAKJKOFGA-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O.ClH/c1-7(2)13-11(14)9-4-5-10(12)8(3)6-9;/h4-7H,12H2,1-3H3,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 228.72 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It’s worth noting that the biological activity of a compound depends on its structure and the target it interacts with in the body .

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride involves the reaction of 4-formyl-N-methyl-N-(propan-2-yl)benzamide with hydroxylamine hydrochloride to form 4-(hydroxymethyl)-N-methyl-N-(propan-2-yl)benzamide, which is then reacted with ammonium chloride and sodium cyanoborohydride to form 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-formyl-N-methyl-N-(propan-2-yl)benzamide", "hydroxylamine hydrochloride", "ammonium chloride", "sodium cyanoborohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-formyl-N-methyl-N-(propan-2-yl)benzamide is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-(hydroxymethyl)-N-methyl-N-(propan-2-yl)benzamide.", "Step 2: 4-(hydroxymethyl)-N-methyl-N-(propan-2-yl)benzamide is then reacted with ammonium chloride and sodium cyanoborohydride in the presence of a solvent such as methanol to form 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide.", "Step 3: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound, which can be isolated by filtration and drying." ] }

1588438-93-0

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

4-(aminomethyl)-N-methyl-N-propan-2-ylbenzamide;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-9(2)14(3)12(15)11-6-4-10(8-13)5-7-11;/h4-7,9H,8,13H2,1-3H3;1H

InChI Key

AHLNAFAKJKOFGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)C1=CC=C(C=C1)CN.Cl

Purity

95

Origin of Product

United States

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